molecular formula C18H26O2 B141256 17-Hydroxy-estr-5(10)-en-3-one CAS No. 1089-78-7

17-Hydroxy-estr-5(10)-en-3-one

Cat. No. B141256
CAS RN: 1089-78-7
M. Wt: 274.4 g/mol
InChI Key: BAZGVDKAIHZPOH-ZBRFXRBCSA-N
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Description

17-Hydroxy-estr-5(10)-en-3-one, also known as 17β-hydroxy-estra-5(10)-ene-3-one, is a chemical compound with the molecular formula C18H26O2 . It has a molecular weight of 274.39784 .


Molecular Structure Analysis

The IUPAC name for 17-Hydroxy-estr-5(10)-en-3-one is (8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one . The InChI key is BAZGVDKAIHZPOH-ZBRFXRBCSA-N .


Physical And Chemical Properties Analysis

The boiling point of 17-Hydroxy-estr-5(10)-en-3-one is 428.7ºC at 760 mmHg . The density is 1.14g/cm3 .

Scientific Research Applications

Chemical Structure and Conformation

17-Hydroxy-estr-5(10)-en-3-one and its derivatives exhibit a range of configurations and conformations. The studies by Pilati and Casalone (2001) highlighted the structural properties and conformational aspects of two derivatives, showcasing the varying configurations at specific carbon positions in these molecules (Pilati & Casalone, 2001).

Synthetic Pathways and Reactions

The synthetic pathways and reactions involving 17-Hydroxy-estr-5(10)-en-3-one are pivotal in the creation of valuable compounds. Buděšínský et al. (2005) discussed the synthesis, reactions, and NMR spectra of certain epoxy derivatives, highlighting the importance of these reactions in generating significant compounds from 17-Hydroxy-estr-5(10)-en-3-one (Buděšínský et al., 2005).

Metabolic Studies and Biosynthesis

The study by Lévesque et al. (2005) emphasized the metabolic and biosynthetic aspects, noting the production and characterization of various hydroxylated metabolites from norandrostenedione, a derivative of 17-Hydroxy-estr-5(10)-en-3-one. This study underlined the capability of in vitro systems in synthesizing and characterizing unknown metabolites, offering insights into the metabolic pathways of such compounds (Lévesque et al., 2005).

Application in Agriculture and Livestock

The research by Piper et al. (2017) delved into the application of 17-Hydroxy-estr-5(10)-en-3-one derivatives in the agricultural sector, particularly in livestock. The study explored the detection of endogenous steroids in cattle, emphasizing the challenges and methodologies involved in distinguishing between naturally occurring and externally administered steroids (Piper et al., 2017).

Therapeutic and Pharmacological Insights

Research by Deutsch et al. (2006) and Boutin and Poirier (2018) provided insights into the therapeutic applications of 17-Hydroxy-estr-5(10)-en-3-one derivatives. Deutsch et al. (2006) examined a compound synthesized from a derivative, highlighting its potential in mitigating digoxin-induced cardiac issues, suggesting a novel mechanism of action. Boutin and Poirier (2018) discussed the nonsteroidal inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 10, an enzyme implicated in Alzheimer's disease, offering a perspective on its role in disease pathogenesis and potential therapeutic applications (Deutsch et al., 2006); (Boutin & Poirier, 2018).

properties

IUPAC Name

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-17,20H,2-10H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZGVDKAIHZPOH-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148768
Record name Prenortestosterone
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prenortestosterone

CAS RN

1089-78-7
Record name Prenortestosterone
Source CAS Common Chemistry
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Record name 17-Hydroxy-estr-5(10)-en-3-one
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Record name NSC37320
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Record name Prenortestosterone
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Record name 17 beta-Hydroxy-5(10)-estren-3-one
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Record name 17-HYDROXY-ESTR-5(10)-EN-3-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
W Hansel, PV Malven, DL Black - Journal of Animal Science, 1961 - academic.oup.com
Three methods of regulating the estrous cycle in Hereford cattle were studied in three separate trials. In Trial 1 an attempt was made to bring 27 Hereford heifers into estrus during a …
Number of citations: 127 academic.oup.com
LL Anderson, DE Ray… - Journal of Animal Science, 1962 - academic.oup.com
Three trials were conducted with 80 yearling Hereford heifers to study the effect of two synthetic steroids on estrus and conception. In trial I, a mixture consisting of 98.5% 17-α-ethynyl-17…
Number of citations: 28 academic.oup.com
G Meglioli, PA Desaulles - Hormone Research in Paediatrics, 1973 - karger.com
In oestradiol-primed, spayed rats, the uterinesecretion was allowed to accumulate for 21 days after ligaturein rats of the uterus. From the 14th to the 21st day, the followingsubstances …
Number of citations: 1 karger.com
DC Williams - Advances in Steroid Biochemistry and Pharmacology, 1974 - Elsevier
Publisher Summary This chapter discusses the relation between steroid hormones and breast cancer. It has been recognized for many years that, at least in their initial stages, some …
Number of citations: 2 www.sciencedirect.com
W Hansel - 1965 - digitalcommons.unl.edu
Truly effective estrous cycle synchronization techniques are of great potential value to commercial producers of beef and dairy cattle, sheep, and swine. Many commercial beef …
Number of citations: 18 digitalcommons.unl.edu
RWICP Ther - Cancer Chemotherapy Reports, 1964 - books.google.com
Studies of the hormonal therapy of breast cancer in women have continued to expand since the first progress report of the group, 1956-60 (1). One change has slightly reduced the …
Number of citations: 0 books.google.com
AO Darwash - 1965 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been 65-6853 m icrofilm ed exactly as received DARWASH, Adnan Omran, 1936EFFECTS OF …
Number of citations: 1 search.proquest.com
JS Norwood - 1963 - search.proquest.com
FACTORS AFFECTING POSTPARTUM REGRESSION OF THE BOVINE UTERUS FACTORS AFFECTING POSTPARTUM REGRESSION OF THE BOVINE UTERUS Full Text This …
Number of citations: 6 search.proquest.com
JR Vaughan - 1977 - trace.tennessee.edu
This study involved 414 beef cows and heifers in three University of Tennessee experimental station herds, including the herd at the Tobacco Experiment Station (TES), at Greeneville, …
Number of citations: 0 trace.tennessee.edu

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